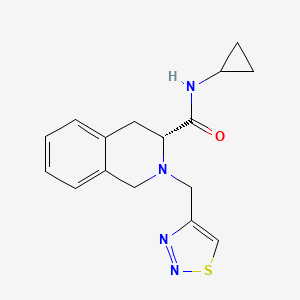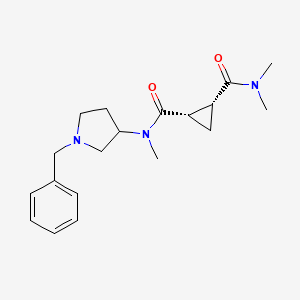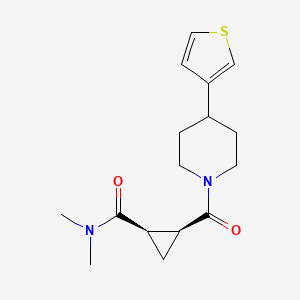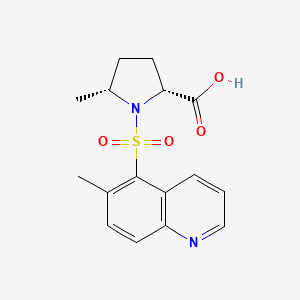![molecular formula C18H27N3O2 B7338897 [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone, also known as MMCM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MMCM is a synthetic compound that belongs to the class of piperazine derivatives and has a molecular weight of 393.56 g/mol.
作用機序
The mechanism of action of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone involves its selective binding to the 5-HT1A receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and other physiological processes. This compound acts as an antagonist of the 5-HT1A receptor, which leads to the modulation of neurotransmitter release and the downstream effects on behavior and physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation leads to the downstream effects on behavior and physiological functions, including anxiety, depression, and other psychiatric disorders. This compound has also been shown to have analgesic effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
実験室実験の利点と制限
One of the major advantages of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone is its selectivity for the 5-HT1A receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency, which requires higher concentrations to achieve the desired effects. Additionally, this compound has a short half-life, which limits its use in chronic experiments.
将来の方向性
There are several future directions for the use of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone in scientific research. One potential direction is the investigation of its effects on the gut-brain axis, as the 5-HT1A receptor is widely distributed in the gastrointestinal tract. Another potential direction is the investigation of its effects on neuroinflammation, as the 5-HT1A receptor has been implicated in the regulation of immune responses. Additionally, the development of more potent and selective analogs of this compound could lead to further insights into the role of the 5-HT1A receptor in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. Its selective binding to the 5-HT1A receptor allows for the specific investigation of the role of this receptor in various physiological and pathological processes. While this compound has limitations, such as its low potency and short half-life, there are several future directions for its use in scientific research.
合成法
The synthesis of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone involves the reaction of 4-methylcyclohexanone with 3-methoxypyridine-4-amine and piperazine in the presence of a catalyst. The resulting product is purified using column chromatography and recrystallization. The overall yield of this compound is approximately 60%.
科学的研究の応用
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone has been primarily used in scientific research as a tool to study the central nervous system. It acts as a selective antagonist of the 5-HT1A receptor and has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been used to investigate the role of the 5-HT1A receptor in anxiety, depression, and other psychiatric disorders.
特性
IUPAC Name |
[4-(3-methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-3-5-15(6-4-14)18(22)21-11-9-20(10-12-21)16-7-8-19-13-17(16)23-2/h7-8,13-15H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZVZLDRLRVADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCN(CC2)C3=C(C=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[[2-(pyrrolidine-1-carbonylamino)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7338826.png)
![(1R,2R)-2-[[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7338830.png)
![(1R,2R)-2-[1-(5-phenyl-1H-imidazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7338835.png)
![(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338846.png)
![[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone](/img/structure/B7338848.png)

![(3R)-N-cyclopropyl-2-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338869.png)

![(2R,3R)-N-[2-(dimethylamino)pyridin-4-yl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338886.png)




